tert-Butyl (isoxazol-3-ylmethyl)carbamate chemical properties
tert-Butyl (isoxazol-3-ylmethyl)carbamate chemical properties
An In-Depth Technical Guide to tert-Butyl (isoxazol-3-ylmethyl)carbamate: Properties, Synthesis, and Applications
Abstract
tert-Butyl (isoxazol-3-ylmethyl)carbamate is a bifunctional organic molecule that serves as a crucial building block in modern synthetic and medicinal chemistry. Its structure incorporates a stable isoxazole heterocycle and a Boc-protected aminomethyl group, offering a versatile platform for the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection under a wide range of conditions while allowing for selective deprotection, typically under acidic treatment, to unmask a primary amine for further functionalization. The isoxazole ring itself, a common motif in pharmacologically active compounds, possesses unique reactivity, including susceptibility to ring-opening reactions that can be harnessed to generate diverse chemical scaffolds.[1][2] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of tert-Butyl (isoxazol-3-ylmethyl)carbamate, with a focus on its strategic use in drug discovery and development for researchers and scientists in the field.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the effective use of any chemical intermediate. The properties of tert-Butyl (isoxazol-3-ylmethyl)carbamate are summarized below.
Chemical Properties
The key physicochemical properties and identifiers for this compound are consolidated in Table 1.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(isoxazol-3-ylmethyl)carbamate | N/A |
| CAS Number | 1526819-98-6 | [3] |
| Molecular Formula | C₉H₁₄N₂O₃ | [4] |
| Molecular Weight | 198.22 g/mol | [4] |
| Physical Form | White Powder | [4] |
| Purity | ≥97% (Typical) | |
| Storage | 2-8°C, Inert atmosphere |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis. Table 2 presents typical nuclear magnetic resonance (NMR) data.
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |
| ¹H NMR | DMSO-d₆ | 8.79 (m, 1H), 7.40 (brs, 1H), 6.42 (s, 1H), 4.19 (d, 2H), 1.39 (s, 9H) | CH (isoxazole, H5), NH (carbamate), CH (isoxazole, H4), CH₂ (methylene), C(CH₃)₃ (Boc) | [4] |
| ¹³C NMR | DMSO-d₆ | 161.5, 159.8, 155.7, 103.8, 78.3, 35.5, 28.2 | C=O (carbamate), C3 (isoxazole), C5 (isoxazole), C4 (isoxazole), C(CH₃)₃ (Boc), CH₂ (methylene), C(CH₃)₃ (Boc) | [4] |
Synthesis and Manufacturing
The synthesis of tert-Butyl (isoxazol-3-ylmethyl)carbamate can be achieved through a multi-step sequence starting from readily available N-Boc protected amino acids. This approach provides a reliable route to the target molecule and related derivatives.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic pathway involves the construction of the isoxazole ring via a [3+2] cycloaddition reaction. The key disconnection points are the N-O and C-C bonds of the heterocycle, leading back to a chloroxime and an activated alkene. The chloroxime itself is derived from an N-Boc protected amino aldehyde, which originates from the corresponding amino alcohol.
Recommended Synthetic Protocol
This protocol is adapted from established methodologies for the synthesis of aminoisoxazoles.[4]
Step 1: Reduction of N-Boc-glycine to N-Boc-aminoethanol
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To a stirred solution of N-Boc-glycine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure. The residue is purified by column chromatography to yield N-Boc-aminoethanol.
Step 2: Oxidation to N-Boc-aminoacetaldehyde
-
Dissolve N-Boc-aminoethanol (1.0 eq) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours until starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, which is used immediately in the next step.
Step 3: Formation of N-Boc-aminoacetaldehyde Oxime
-
Dissolve the crude aldehyde from Step 2 in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq).
-
Stir the mixture at room temperature for 3-5 hours.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and concentrate to afford the oxime.
Step 4: Synthesis of N-Boc-protected Chloroxime
-
Dissolve the oxime from Step 3 in N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS, 1.1 eq) and stir at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the chloroxime.
Step 5: [3+2] Cycloaddition to form tert-Butyl (isoxazol-3-ylmethyl)carbamate
-
Dissolve the chloroxime from Step 4 (1.0 eq) and an appropriate acetylene equivalent (e.g., trimethylsilylacetylene) in a suitable solvent like ethyl acetate.
-
Add a base, such as triethylamine (TEA, 2.0 eq), and stir at room temperature for 24-48 hours.
-
If a silylated alkyne was used, a desilylation step (e.g., with TBAF or K₂CO₃/MeOH) is required.
-
After completion, concentrate the reaction mixture and purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product.[4]
Chemical Reactivity and Strategic Handling
The utility of tert-Butyl (isoxazol-3-ylmethyl)carbamate stems from the distinct reactivity of its two core functional groups: the Boc-carbamate and the isoxazole ring.
The Carbamate Moiety: N-Boc Deprotection
The Boc group is a cornerstone of amine protection strategy due to its stability in basic and nucleophilic conditions, yet facile cleavage under acidic conditions.[5] This orthogonality is critical in multi-step synthesis.
The deprotection mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the amine and formation of a stable tert-butyl cation. This cation can then be trapped by a nucleophile or eliminate to form isobutylene.[5]
Protocol: Acid-Catalyzed Boc Deprotection [4]
-
Dissolve tert-Butyl (isoxazol-3-ylmethyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine, (isoxazol-3-yl)methanamine.
Causality and Considerations:
-
Choice of Acid: TFA is effective but corrosive and requires careful removal. HCl in dioxane is a common alternative that yields the hydrochloride salt directly. Milder reagents like aqueous phosphoric acid can be used if other acid-sensitive groups are present.[6]
-
Scavengers: The intermediate tert-butyl cation is an electrophile and can alkylate nucleophilic residues (e.g., thiols, electron-rich aromatics) on complex substrates. The addition of scavengers like triethylsilane or anisole can mitigate these side reactions.[5]
The Isoxazole Core: Ring-Opening Strategies
The isoxazole ring is an aromatic heterocycle, but the inherent weakness of the N-O bond makes it susceptible to cleavage under various conditions. This reactivity transforms the stable isoxazole into valuable, highly functionalized intermediates.[1][7]
-
Transition Metal Catalysis: Catalysts based on iron, ruthenium, gold, or silver can promote the cleavage of the N-O bond.[1][8] This typically generates a reactive nitrene or β-nitrile carbonyl intermediate, which can undergo subsequent annulation or cycloaddition reactions to form other heterocycles like pyrroles or pyridines.[1]
-
Photochemistry: Isoxazoles can undergo light-activated ring opening, providing a catalyst-free method for generating reactive species. This property has been explored for applications in chemoproteomics as an embedded photo-crosslinker.[2]
-
Reductive Cleavage: Electron capture by the isoxazole ring can trigger the dissociation of the N-O bond, leading to a ring-opened diradical species.[7]
-
Electrophilic Attack: Treatment with an electrophilic fluorinating agent like Selectfluor can induce a ring-opening fluorination cascade, yielding α-fluorocyanoketones.[9]
Applications in Drug Discovery and Medicinal Chemistry
The primary application of tert-Butyl (isoxazol-3-ylmethyl)carbamate is as a versatile building block for introducing the 3-(aminomethyl)isoxazole scaffold into bioactive molecules. This motif is prevalent in medicinal chemistry.
Role as a Key Building Block
After Boc deprotection, the resulting primary amine serves as a nucleophilic handle for a wide range of chemical transformations, including:
-
Acylation to form amides.
-
Formation of ureas and thioureas.
-
Reductive amination.
-
Sulfonamide synthesis.
-
Alkylation reactions.
This versatility allows for its incorporation as a linker or pharmacophore fragment in drug candidates.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1526819-98-6|tert-Butyl (isoxazol-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]
- 4. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]

